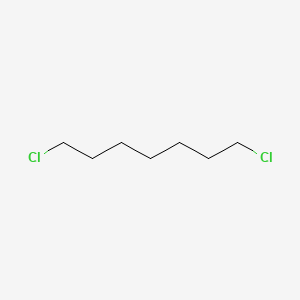

1,7-Dichloroheptane

Descripción

Contextualization within Halogenated Alkanes Research

Halogenated alkanes, organic compounds containing one or more halogen atoms, represent a cornerstone of modern chemical research and industry. Their utility stems from the carbon-halogen bond, which can be readily cleaved or substituted, making them valuable intermediates in the synthesis of a vast array of more complex molecules. smolecule.comlibretexts.org Within this broad class, dihaloalkanes, and specifically those with chlorine atoms, are of significant interest due to the reactivity and economic viability of chlorine. 1,7-dichloroheptane serves as a classic example of a dichlorohaloalkane, a compound used as a pharmaceutical and organic synthesis intermediate. chembk.comchembk.com

Significance of Terminal Dichlorination in Heptane (B126788) Scaffolds

The specific placement of chlorine atoms at the terminal positions (1 and 7) of the seven-carbon heptane chain is what truly defines the utility of this compound. smolecule.com This symmetrical structure provides two reactive sites at opposite ends of a flexible seven-carbon linker. This bifunctionality is crucial for reactions where the molecule acts as a bridge or a cross-linking agent, allowing for the formation of larger, more complex structures, including polymers. nbinno.comresearchgate.net The seven-carbon chain itself offers a degree of flexibility and spacing that is often desirable in the design of new molecules and materials.

Historical Development of Research on this compound

While not a household name, this compound has been a subject of scientific inquiry for a considerable time, primarily within the context of fundamental organic reactions and polymer chemistry. teletype.ingithub.comimrmarketreports.comcognitivemarketresearch.comgithub.com Early research likely focused on its synthesis and the characterization of its basic chemical reactivity. Over time, its application as a starting material for more complex syntheses and its role in the formation of polymers have been explored. nbinno.comgoogle.com For instance, studies have investigated its interactions with polyurethanes and its use in creating energetic polymers. researchgate.netgoogle.com The consistent availability of market research reports throughout the years indicates its steady, albeit niche, role in the chemical industry. teletype.ingithub.comimrmarketreports.comcognitivemarketresearch.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,7-dichloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEMXLIZFGUOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061167 | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-76-1 | |

| Record name | 1,7-Dichloroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dichloroheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Dichloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-Dichloroheptane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWS2NGS4S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The physical and chemical properties of 1,7-dichloroheptane are fundamental to its handling, reactivity, and applications. It is a colorless liquid with a strong odor. nbinno.comguidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄Cl₂ chemeo.comnih.gov |

| Molecular Weight | 169.09 g/mol chemeo.comnih.gov |

| Boiling Point | ~199-221 °C chembk.comguidechem.comchemsrc.com |

| Melting Point | ~23.5 °C (estimate) chembk.comchemicalbook.com |

| Density | ~1.013-1.0408 g/cm³ chembk.comguidechem.comchemsrc.com |

| CAS Number | 821-76-1 chemeo.comnih.gov |

| Refractive Index | ~1.4565 chembk.comchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Manufacturing Processes

The primary laboratory and industrial synthesis of 1,7-dichloroheptane involves the dichlorination of 1,7-heptanediol (B42083). A common method employs concentrated hydrochloric acid in the presence of triethylamine (B128534) hydrochloride at elevated temperatures (100-110 °C), resulting in a high molar yield of 88.5%. chembk.comchembk.com Another reported method utilizes thionyl chloride in pyridine (B92270) to achieve the same transformation. acs.org

Alternative, though less direct, synthetic strategies could involve the free radical halogenation of heptane (B126788) or the alkylation of chlorinated precursors. smolecule.commasterorganicchemistry.com However, controlling the position of chlorination to exclusively obtain the 1,7-disubstituted product can be challenging with these methods, often leading to a mixture of isomers. libretexts.org The use of specific zeolites as catalysts has been explored to improve the terminal selectivity of alkane chlorination. google.com

Chemical Reactivity and Transformations

The reactivity of 1,7-dichloroheptane is dominated by the two primary carbon-chlorine bonds. These bonds are susceptible to nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. smolecule.com For example, reaction with amines can lead to the formation of diaminoheptanes, while reaction with hydroxide (B78521) ions can regenerate the diol. smolecule.com

Elimination reactions are also possible under specific conditions, potentially leading to the formation of chloroalkenes or dienes. smolecule.com Furthermore, this compound can participate in radical reactions, particularly in the presence of UV light or heat. smolecule.com In the presence of strong Lewis acids like antimony pentafluoride, it can ionize to form cyclic chloronium ions. acs.org

Applications in Organic Synthesis

As an intermediate, 1,7-dichloroheptane is a valuable tool for organic chemists. chembk.comnbinno.comguidechem.com Its bifunctional nature allows it to act as a seven-carbon building block, introducing a flexible aliphatic chain into a target molecule. It is frequently used as an alkylating agent, where it reacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds at both ends of the chain. This makes it a key starting material for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.comguidechem.com

Role in Polymer and Materials Science

Direct Chlorination Approaches

Direct chlorination methods provide viable pathways to synthesize this compound. These approaches involve the direct introduction of chlorine atoms onto a heptane-based backbone.

Chlorination of 1,7-Heptanediol (B42083)

A primary route for the synthesis of this compound is the dichlorination of 1,7-heptanediol. rsc.org This transformation can be effectively achieved using concentrated hydrochloric acid. chembk.comchembk.com

The reaction of 1,7-heptanediol with concentrated hydrochloric acid is proposed to proceed through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the hydroxyl groups of the diol are protonated by the strong acid, forming good leaving groups (water). Subsequently, the chloride ions act as nucleophiles, attacking the carbon atoms bearing the leaving groups and displacing them to form the dichlorinated product.

The efficiency of the chlorination of 1,7-heptanediol with hydrochloric acid can be enhanced by the use of a catalyst. Triethylamine (B128534) hydrochloride has been shown to be an effective catalyst for this reaction. chembk.comchembk.com The catalyst facilitates the activation of hydrochloric acid, thereby promoting the conversion of the diol to this compound.

Optimizing reaction parameters is crucial for maximizing the yield of this compound. A study demonstrated that heating 1,7-heptanediol with concentrated hydrochloric acid in the presence of triethylamine hydrochloride at a temperature of 100–110°C for 2–3 hours resulted in a molar yield of 88.5%. chembk.comchembk.com The stoichiometry of the reactants is also a key factor; for instance, using 1 mole of 1,7-heptanediol with 2.2 moles of concentrated hydrochloric acid and 137g of triethylamine hydrochloride has been reported. chembk.comchembk.com

| Parameter | Optimal Condition | Molar Yield |

| Temperature | 100–110°C | 88.5% chembk.comchembk.com |

| Time | 2–3 hours | 88.5% chembk.comchembk.com |

| Stoichiometry (1,7-heptanediol:HCl) | 1:2.2 | 88.5% chembk.comchembk.com |

Role of Catalysts (e.g., Triethylamine Hydrochloride)

Radical Chlorination Strategies (e.g., Cl₂ under UV light)

Radical chlorination presents another synthetic route, where chlorine gas (Cl₂) under ultraviolet (UV) light can be used to chlorinate a heptane (B126788) backbone. smolecule.comreddit.com This method involves the formation of highly reactive chlorine radicals that can abstract hydrogen atoms from the hydrocarbon chain, leading to the formation of chlorinated heptanes. reddit.com However, achieving selectivity for the 1,7-dichloro derivative can be challenging due to the presence of multiple equivalent methylene (B1212753) (CH₂) groups, which can lead to a mixture of mono- and polychlorinated products. reddit.com

Catalytic Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) serves as an alternative chlorinating agent. While its application has been noted in the synthesis of other chlorinated compounds, its potential for producing this compound is recognized. The reaction can be catalyzed by substances like iron(III) chloride (FeCl₃) to enhance electrophilic chlorination. Maintaining controlled temperatures, for instance below 20°C, is important to minimize the formation of side products. In some cases, organic peroxides like benzoyl peroxide or lauroyl peroxide can be used as catalysts when chlorinating aliphatic compounds with sulfuryl chloride. google.com

Role of Lewis Acid Catalysts (e.g., Iron(III) Chloride)

Lewis acids such as iron(III) chloride (FeCl₃) are commonly employed as catalysts in electrophilic substitution reactions, particularly for aromatic compounds. acs.org Their role is to polarize the halogen-halogen bond, creating a stronger electrophile that can be attacked by an electron-rich substrate. In the context of alkane chlorination, which is fundamentally a radical process, the role of a Lewis acid is less direct.

While not typical for free-radical alkane halogenation, Lewis acids can influence the reaction by potentially activating the chlorinating agent. For instance, iron(III) chloride has been used to activate N-chlorosuccinimide (NCS) for the chlorination of activated arenes. acs.org In theory, a Lewis acid could participate in the initiation step or interact with the substrate, although this is not a standard method for achieving regioselectivity in simple alkanes. For hydrocarbon conversions, Lewis acids are more commonly associated with isomerization and cracking reactions. google.com

Regioselectivity and Side Reaction Mitigation

Achieving regioselectivity in the direct chlorination of heptane to yield the 1,7-isomer is the principal challenge. Free-radical chlorination is relatively unselective, and the statistical probability of attacking the primary hydrogens at C1 and C7 is low compared to the ten secondary hydrogens at C2, C3, and C4. wou.edulibretexts.org

Key challenges and mitigation strategies include:

Product Mixture: The reaction inevitably produces a complex mixture of monochloroheptanes (1-chloroheptane, 2-chloroheptane, 3-chloroheptane, etc.) and various dichloroheptane isomers (1,2-, 1,3-, 2,5-, etc.), alongside more highly chlorinated products. libretexts.org

Statistical vs. Reactive Selectivity: While there are six primary hydrogens, the secondary C-H bonds are weaker and more reactive, favoring substitution at internal positions. youtube.com

Mitigation: To favor monochlorination over polychlorination, a high concentration of the alkane relative to the chlorinating agent can be used. libretexts.org However, this does not solve the problem of isomeric distribution. Directing the reaction to the terminal positions requires specialized and complex synthetic strategies that are generally not practical for a simple substrate like heptane.

Indirect Synthetic Pathways

Due to the limitations of direct chlorination, indirect methods are the most viable and widely reported routes to pure this compound. These pathways begin with a heptane derivative where functional groups are already located at the 1 and 7 positions.

Transformation of other Heptane Derivatives

The most common and efficient synthesis of this compound involves the nucleophilic substitution of 1,7-heptanediol. This method provides excellent regiochemical control as the starting material already possesses the desired 1,7-disubstitution pattern. The hydroxyl groups of the diol are converted to chlorine atoms using a suitable chlorinating agent.

A well-documented procedure involves reacting 1,7-heptanediol with concentrated hydrochloric acid. chembk.com This reaction can be facilitated by catalysts or co-reagents. In one method, triethylamine hydrochloride is used, and the reaction is heated to achieve a high yield. chembk.com Another approach describes a continuous multi-stage process where 1,7-heptanediol and hydrochloric acid are fed into a series of reactors under controlled temperature and pressure, resulting in a very high yield and purity. google.com

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,7-Heptanediol | Concentrated HCl, Triethylamine Hydrochloride | 100-110 | 2-3 | 88.5 | chembk.com |

| 1,7-Heptanediol | Concentrated HCl, Hydrogen Chloride Gas | 100-130 | Continuous | 97.3 | google.com |

Multi-step Synthesis Design

A potential multi-step sequence could be:

Starting Material Selection: Choose a commercially available and suitable seven-carbon precursor, such as a dicarboxylic acid or a cyclic compound.

Formation of 1,7-Heptanediol: Reduce the selected precursor (e.g., pimelic acid or its ester) to form 1,7-heptanediol.

Dichlorination: Convert the 1,7-heptanediol to this compound using established methods, such as reaction with HCl or other chlorinating agents like thionyl chloride. chembk.comgoogle.com

This deliberate, step-by-step approach is fundamental in organic synthesis for building specific molecules where direct functionalization of a simple backbone is not feasible. udel.edu

Nucleophilic Substitution Reactions

This compound, a dichlorohaloalkane, readily participates in nucleophilic substitution reactions where the chlorine atoms can be replaced by a variety of nucleophiles. smolecule.com This reactivity makes it a valuable intermediate in organic synthesis for creating a range of difunctionalized heptane derivatives. smolecule.comguidechem.com The symmetrical placement of the chlorine atoms at the terminal ends of the heptane chain influences its reactivity. smolecule.com

Exploration of Nucleophile Scope and Reactivity

A diverse range of nucleophiles can be employed to displace the chloride ions from this compound. Common nucleophiles include hydroxide (B78521) ions and amines, leading to the formation of diols and diamines, respectively. smolecule.com For instance, reaction with sodium hydroxide can yield 7-chloro-1-heptanol (B1582617) and subsequently heptane-1,7-diol. rsc.org The general reactivity of this compound in these reactions makes it a useful starting material for synthesizing compounds like esters and ethers. guidechem.com

The following table summarizes the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product(s) |

| Hydroxide | Sodium Hydroxide (NaOH) | 7-Chloro-1-heptanol, Heptane-1,7-diol |

| Iodide | Sodium Iodide (NaI) | 1-Chloro-7-iodoheptane |

This table is generated based on documented reactions and is not exhaustive.

Kinetic and Thermodynamic Aspects of Substitution

The substitution reactions of this compound typically proceed via an SN2 mechanism, especially with strong nucleophiles. This implies that the rate of reaction is dependent on the concentration of both the this compound and the nucleophile. The reaction is a single, concerted step where the nucleophile attacks the carbon atom and the chloride ion leaves simultaneously.

Thermodynamic data for this compound, such as its enthalpy of vaporization, has been studied, which provides insights into the energy required to overcome intermolecular forces. nist.gov While specific kinetic data for the substitution reactions of this compound is not extensively detailed in the provided search results, the principles of SN2 reactions suggest that factors like solvent polarity, temperature, and the nature of the nucleophile and leaving group significantly influence the reaction rate. For example, using a polar aprotic solvent can enhance the rate of an SN2 reaction.

Elimination Reactions

Under appropriate conditions, particularly in the presence of a strong base, this compound can undergo elimination reactions to form unsaturated derivatives. smolecule.com These reactions compete with nucleophilic substitution.

Formation of Unsaturated Heptane Derivatives

The treatment of this compound with a strong base can lead to the formation of chloroheptenes and subsequently heptadienes through the removal of hydrogen chloride (HCl). The initial elimination would likely yield 7-chlorohept-1-ene (B1314179). A second elimination could then produce a heptadiene. The specific isomer of the diene formed would depend on the reaction conditions and the regioselectivity of the second elimination step.

Regioselectivity and Stereoselectivity in Elimination

Elimination reactions of alkyl halides are governed by principles of regioselectivity and stereoselectivity. youtube.com

Regioselectivity: When there are multiple β-hydrogens that can be removed, the preferred product is often dictated by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. iitk.ac.in However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). In the case of this compound, the initial elimination to form 7-chlorohept-1-ene is straightforward as there is only one type of β-hydrogen relative to each chlorine. The regioselectivity of a subsequent elimination from a chloroheptene intermediate would be more complex.

Stereoselectivity: If the elimination reaction can lead to the formation of geometric isomers (cis/trans or E/Z), the stereochemical outcome is also a key consideration. E2 reactions, which are concerted, have specific stereochemical requirements, typically proceeding via an anti-periplanar arrangement of the hydrogen and the leaving group. This can influence which stereoisomer of the alkene is formed. For example, in E2 reactions, the trans isomer is often favored over the cis isomer due to lower steric hindrance in the transition state. youtube.com

Radical Reactions and Their Pathways

Like other haloalkanes, this compound can participate in radical substitution reactions, typically initiated by heat or UV light. smolecule.com The process begins with the homolytic cleavage of a carbon-chlorine bond, which is generally the weakest bond in the molecule, to form a 7-chloroheptyl radical and a chlorine radical. This initiation step is crucial for the subsequent chain reaction.

Initiation: Cl-(CH₂)₇-Cl + hv → •(CH₂)₇-Cl + Cl•

Once formed, the chlorine radical is highly reactive and can abstract a hydrogen atom from another this compound molecule, leading to the formation of a dichloroheptyl radical and hydrogen chloride. This is a key propagation step. The stability of the resulting alkyl radical influences the position of hydrogen abstraction.

Propagation: Cl• + Cl-(CH₂)₇-Cl → HCl + Cl-(CH₂)₆-C•HCl Cl-(CH₂)₆-C•HCl + Cl₂ → Cl-(CH₂)₆-CHCl₂ + Cl•

Further reaction of a chloroheptyl radical with another chlorine source can lead to the formation of various polychlorinated heptanes, including dichloroheptane isomers, if the starting material were chloroheptane. reddit.comsolvedpapers.co.uk The reaction terminates when two radical species combine. uobasrah.edu.iq

Due to the presence of two chlorine atoms at the termini of a flexible seven-carbon chain, this compound is a potential precursor for radical cyclization reactions. wikipedia.org Under specific conditions, typically using a radical initiator like AIBN (azobisisobutyronitrile) and a mediator such as a trialkyltin hydride, a radical can be generated at one carbon terminus, which can then attack the other end of the molecule intramolecularly. However, the formation of a seven-membered ring via radical cyclization is generally slower and less favored than the formation of five- or six-membered rings. wikipedia.orgharvard.edu

Oxidative Transformations of this compound

The oxidation of this compound can be directed to yield specific keto-derivatives, a transformation of significant interest in synthetic chemistry for creating functionalized intermediates.

Conversion to 1,7-Dichloroheptan-2-one and Related Ketones

The introduction of a carbonyl group into the this compound backbone leads to the formation of chlorinated ketones. One such derivative is 1,7-dichloroheptan-2-one. nih.govsigmaaldrich.com The synthesis of this compound involves the oxidation of a precursor molecule where the hydroxyl group is positioned for conversion to a ketone. While direct oxidation of the alkane at a specific methylene group is challenging, pathways involving functionalized precursors are more common.

Another related ketone is 1,7-dichloro-4-heptanone. chemsynthesis.comgrowingscience.com The formation of these ketones highlights the utility of the dichloroheptane scaffold in preparing more complex molecules that can serve as building blocks in pharmaceutical and materials science.

Selective Oxidation Methodologies

Achieving selective oxidation on a simple alkane chain like that in this compound requires specialized methods to control the site of reaction. General methods for the selective oxidation of alkanes can be challenging due to the relative inertness of C-H bonds. However, certain catalytic systems have been developed to address this. For instance, oxidation systems involving cerium-based oxidants have been noted for the selective oxidation of organic compounds, including dichloroalkanes. google.com

Furthermore, novel sensor systems utilizing ozone-activated cataluminescence have been developed for the detection and quantification of dichloroalkanes. nih.govx-mol.net These systems operate via a catalytic oxidation process, suggesting that ozone, in conjunction with a suitable catalyst like silica (B1680970) nanospheres, can provide a pathway for the oxidative transformation of dichloroalkanes. nih.govx-mol.net The development of such methods is crucial for enabling the conversion of simple haloalkanes into more valuable, functionalized products.

Comparative Reactivity Studies with Dichloroalkane Isomers

The reactivity of a dichloroalkane is profoundly influenced by the positions of the chlorine atoms on the carbon chain. Comparing this compound to its isomers, such as 1,1-dichloroheptane, reveals significant differences in their chemical behavior and reaction mechanisms.

Distinguishing Reactivity from 1,1-Dichloroheptane

The most striking difference between this compound and its geminal isomer, 1,1-dichloroheptane, lies in their respective reaction pathways. The two chlorine atoms on the same carbon in 1,1-dichloroheptane create a unique chemical environment. solubilityofthings.com

Acidity of α-Protons: The presence of two electron-withdrawing chlorine atoms on the first carbon of 1,1-dichloroheptane significantly increases the acidity of the proton on that same carbon (the α-proton) compared to any of the methylene protons in this compound. encyclopedia.pub This facilitates dehydrochlorination and the formation of carbanions at this position.

Carbene Formation: Gem-dichloroalkanes like 1,1-dichloroheptane can serve as precursors to carbenes upon treatment with a strong base. The resulting carbene is a highly reactive intermediate that can undergo characteristic reactions such as cyclopropanation with alkenes. researchgate.net This pathway is not accessible to this compound, where the chlorine atoms are separated.

Nucleophilic Substitution: In this compound, both chlorine atoms are primary and susceptible to Sₙ2 reactions. In 1,1-dichloroheptane, the primary carbon atom is more sterically hindered, and the electronic effects of the two chlorines influence the reactivity towards nucleophiles.

The table below summarizes key reactivity differences.

| Feature | This compound | 1,1-Dichloroheptane |

| Chlorine Position | Terminal (α,ω) | Geminal (on C1) |

| Key Reactions | Nucleophilic substitution, potential for intramolecular cyclization | Elimination, formation of carbenes, cyclopropanation researchgate.net |

| Acidity | Low acidity of CH₂ protons | Enhanced acidity of the C1-H proton encyclopedia.pub |

| Primary Products | Di-substituted heptane derivatives (e.g., diols, diamines) | Alkenes, cyclopropanes |

Influence of Chlorine Atom Positional Isomerism on Reaction Mechanisms

The positional isomerism of chlorine atoms in dichloroalkanes is a critical factor that dictates the dominant reaction mechanisms. scirp.org The distance between the two C-Cl bonds determines whether intramolecular reactions can compete with intermolecular processes.

For α,ω-dichloroalkanes like this compound, the two reactive centers are separated by a flexible alkyl chain. This separation allows for intramolecular reactions, such as cyclization, to occur, although the probability depends on the chain length, with 5- and 6-membered rings being kinetically and thermodynamically favored over 7-membered rings.

In contrast, isomers with chlorine atoms in closer proximity (e.g., 1,2- or 1,3-dichloroheptane) would exhibit different behaviors. For instance, vicinal dichlorides (1,2-isomers) are prone to E2 elimination reactions with base to form alkenes. The geometric arrangement of chlorine atoms has been shown to be a determining factor in reaction outcomes, as seen in studies of dichlorobenzene isomers where only the ortho isomer yielded Cl₂⁻ upon reduction, a result of the close proximity of the two chlorine atoms. nih.gov This principle extends to dichloroalkanes, where the spatial relationship between the C-Cl bonds governs the accessibility of specific transition states and, therefore, the resulting products. Theoretical studies on other isomeric compounds confirm that structural arrangement directly leads to differences in chemical reactivity and stability. scirp.org

Precursor in Pharmaceutical Synthesis

This compound serves as a crucial precursor in the synthesis of pharmaceutical compounds. dataintelo.com It is widely used as a high-purity intermediate for producing active pharmaceutical ingredients (APIs), including antiviral and antibacterial agents. nbinno.com The seven-carbon backbone of this compound can be incorporated into larger, more complex drug molecules, and the terminal chlorine atoms provide reactive sites for forming new chemical bonds. nih.gov

While direct synthesis pathways for specific commercial drugs are often proprietary, the utility of its derivatives is documented. For instance, Hepsulfam (1,7-heptanediol disulfamate), a derivative of 1,7-heptanediol which can be synthesized from this compound, has been investigated for its anticancer properties. Research indicates that Hepsulfam exhibits superior DNA cross-linking efficacy compared to shorter-chain analogs like busulfan, a quality attributed to its enhanced nucleophilic reactivity. This highlights the role of the C7 chain, originating from precursors like this compound, in modulating the therapeutic properties of pharmaceutical agents.

The general application of this compound as a starting material for various drugs and medicinal compounds underscores its importance in the pharmaceutical industry. dataintelo.com

Intermediate in Agrochemical Production

In the agrochemical sector, this compound functions as an important intermediate for the production of pesticides, herbicides, and other crop protection products. dataintelo.comnbinno.com The compound's structure is leveraged to build complex molecules that exhibit desired biocidal activity. solubilityofthings.com Dihaloalkanes, including this compound, are listed as intermediates in synthetic pathways for agrochemicals, where the heptane chain can be functionalized to create more effective and targeted products. nih.govgoogleapis.com The growing demand for innovative agrochemical solutions to enhance agricultural productivity drives the use of versatile chemical intermediates like this compound. dataintelo.com

Building Block for Fine Chemicals and Specialty Compounds

The reactivity of this compound makes it a fundamental building block for a range of fine chemicals and specialty compounds. google.com It is a common starting material for synthesizing molecules such as esters, ethers, and amines through nucleophilic substitution reactions at its two chlorine-bearing carbon atoms. google.com

A specific documented application is in the synthesis of dithiane derivatives. For example, this compound is used as a reactant in the preparation of 2-(6-chlorohexyl)-1,3-dithiane. This reaction demonstrates the selective reactivity of one of the chloro-groups, leaving the other available for subsequent transformations, making it a valuable step in multi-step organic synthesis. rsc.org

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| This compound | Reaction with 1,3-dithiane (B146892) precursor | 2-(6-chlorohexyl)-1,3-dithiane | Creation of a specialty intermediate with differential reactivity for further synthesis. rsc.org |

| This compound | Nucleophilic Substitution (general) | Heptane-1,7-diyl derivatives (diamines, diols, diethers) | Serves as a versatile building block for various functionalized fine chemicals. google.com |

Role in Polymer Science and Materials Development

This compound and its derivatives play a significant role in the development of advanced polymers and materials, contributing to the synthesis of energetic binders, polyurethanes, and functionalized nanomaterials.

Derivatives of this compound are key monomers in the synthesis of nitramine-containing polyether polymers, which are valued as energetic binders in propellants and explosives. google.comgoogle.com Specifically, nitraza-substituted derivatives such as 2,4,6-trinitraza-1,7-dichloroheptane and 2,6-dinitraza-1,7-dichloroheptane are used. google.com

These monomers are reacted with various diols, such as diethylene glycol, in a solvent-free, melt polymerization process. google.com The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the diol displace the chlorine atoms of the dichloro-monomer, forming ether linkages and releasing hydrogen chloride as a byproduct. google.com This process results in high-energy polymers with desirable properties like favorable viscosity and glass transition temperatures. google.com

| Dichloro-Monomer | Diol Co-monomer | Resulting Polymer Type | Reference |

|---|---|---|---|

| 2,4,6-trinitraza-1,7-dichloroheptane | Diethylene Glycol | Nitramine-Containing Polyether | google.com |

| 2,6-dinitraza-1,7-dichloroheptane | Various diols | Nitramine-Containing Polyether | google.comgoogle.com |

A typical synthesis involves heating a mixture of the nitraza-dichloroheptane derivative and a diol, with one study reporting a 75% yield for the polymerization of 2,4,6-trinitraza-1,7-dichloroheptane with diethylene glycol. google.com

While this compound itself is not typically a direct monomer in polyurethane synthesis, it serves as the precursor to 1,7-heptanediol , a key component in producing certain polyurethanes. nbinno.comchemimpex.com 1,7-heptanediol, produced via the hydrolysis of this compound, acts as a diol monomer or a chain extender. nbinno.com In polymerization, its two hydroxyl groups react with diisocyanates to form the characteristic urethane (B1682113) linkages of the polymer backbone. nbinno.com

The use of 1,7-heptanediol allows for the creation of polyurethanes with specific properties, such as enhanced flexibility and distinct mechanical characteristics. chemimpex.com It can also be employed as a cross-linking agent in the production of polyurethane foams and elastomers. nbinno.com Furthermore, research on solvent interactions with polyurethanes has utilized this compound to study swelling and transport phenomena, demonstrating that its polarity and molecular size significantly influence its interaction with the polymer matrix compared to other solvents like n-heptane or 1,6-dichlorohexane. researchgate.netbuffalo.edu

This compound is a precursor to bifunctional linker molecules used in the fabrication and functionalization of nanoparticle arrays. By converting this compound into 1,7-heptanedithiol , a molecule with a thiol group at each end of the seven-carbon chain is created.

Dithiols of this type are widely used as molecular linkers to assemble nanoparticles, particularly gold nanoparticles (AuNPs), into ordered structures. rsc.org The thiol groups form strong covalent bonds with the gold surface, and the flexible heptane chain acts as a spacer, allowing for the controlled organization of nanoparticles on a substrate. rsc.org This self-assembly process is a cornerstone of "bottom-up" nanofabrication, enabling the creation of materials with unique optical and electronic properties for use in sensors and plasmonic devices. The strategy involves functionalizing a surface or other nanoparticles with these linkers to selectively attract and immobilize colloidal nanoparticles into precise arrangements. nih.gov

Precursor for Bis-epoxides

While the direct conversion of this compound to a simple bis-epoxide is not a prominently documented pathway, its structural analogues and derivatives serve as critical intermediates in the stereoselective synthesis of complex bis-epoxides. A notable application involves the synthesis of C₂-symmetrical terminal bis-epoxides, which are valuable chiral building blocks.

A key research finding demonstrates a bidirectional synthesis strategy starting from heptane-1,7-diol. acs.org In this process, a formal double chlorination of the diol yields (2S,6S)-2,6-dichloroheptane-1,7-diol as a crystalline solid in good yield and high enantioselectivity. acs.org This substituted dichloroheptane derivative is the direct precursor to the target molecule. Subsequent treatment of this diol with sodium hydroxide (NaOH) in dichloromethane (B109758) facilitates an intramolecular cyclization to afford the desired C₂-symmetrical bis-epoxide in an excellent 92% yield and with an enantiomeric excess greater than 99%. acs.org This method highlights how a dichloroheptane framework is essential for producing highly pure chiral bis-epoxides. The general principle involves the formation of epoxides from halohydrins, a well-established transformation in organic chemistry. pageplace.de

Table 1: Synthesis of a C₂-Symmetrical Bis-Epoxide via a Dichloroheptane Intermediate acs.org

| Step | Starting Material | Intermediate/Precursor | Reagents | Final Product | Yield / ee |

|---|---|---|---|---|---|

| 1. Chlorination | Heptane-1,7-diol | (2S,6S)-2,6-dichloroheptane-1,7-diol | - | - | Good yield, high selectivity |

Utilization in Ligand Synthesis and Coordination Chemistry

The structure of this compound, featuring two reactive chlorine atoms at the ends of a flexible seven-carbon chain, makes it a valuable building block for the synthesis of bidentate ligands. These ligands are crucial in coordination chemistry for their ability to chelate to metal centers, forming stable complexes with diverse applications in catalysis, materials science, and chemical sensing. umanitoba.cad-nb.info

The terminal chloro groups are susceptible to nucleophilic substitution, allowing for the facile introduction of various coordinating moieties. A patented application describes the use of this compound in a Williamson-type synthesis to prepare ligands for deposition as sensing layers on surface acoustic wave devices. google.com In such syntheses, the heptane chain acts as a spacer, connecting two donor groups. The length and flexibility of this seven-carbon linker are critical in defining the "bite angle" and conformational freedom of the resulting ligand, which in turn dictates the geometry and stability of the metal complex. researchgate.netichem.md The synthesis can be tailored to produce a wide array of ligands by reacting this compound with different nucleophiles, such as those containing nitrogen or phosphorus donor atoms. d-nb.info

Table 2: Illustrative Synthesis of a Bidentate Ligand using this compound

| Reactant 1 | Reactant 2 (Nucleophile) | Reaction Type | Product Type | Potential Application |

|---|---|---|---|---|

| This compound | Pyridine (B92270) derivative | Nucleophilic Substitution | Bis(pyridyl)heptane ligand | Coordination polymers, Catalysis |

| This compound | Imidazole | Nucleophilic Substitution | 1,7-Bis(imidazol-1-yl)heptane | N-heterocyclic carbene (NHC) precursor |

Other Emerging Applications in Organic Transformations

Beyond its role in preparing specific functional groups, this compound and its derivatives are finding use in other modern organic transformations, including polymer chemistry and macrocycle synthesis.

Monomer for Polymer Synthesis Derivatives of this compound have been employed as monomers in the synthesis of specialized polymers. For instance, nitramine-containing derivatives such as 2,4,6-trinitraza-1,7-dichloroheptane and 2,6-dinitraza-1,7-dichloroheptane are used in melt polymerization reactions with diols. google.comgoogle.com This process yields energetic polyether polymers, where the dichloroheptane-derived monomer forms a key part of the polymer backbone. google.com The reaction proceeds by forming ether linkages with the elimination of hydrogen chloride. google.com

Table 3: this compound Derivatives in Polymer Synthesis google.comgoogle.com

| Monomer | Co-monomer | Polymerization Type | Polymer Class |

|---|---|---|---|

| 2,4,6-Trinitraza-1,7-dichloroheptane | Diethylene glycol | Melt Polymerization | Nitramine-containing polyether |

Functionalization of Nanoparticles In the field of materials science, this compound has been identified as a potential functionalizing agent. One patent describes its possible use in methods for producing nanoparticle arrays with tunable sizes and separation. google.com In this context, the dichloroalkane could act as a linker or surface modifier, influencing the assembly and properties of the final nanomaterial structure. google.com

Component in Macrocycle Synthesis The synthesis of macrocycles—large ring-like molecules—often relies on bifunctional linkers to connect two ends of a molecular precursor. mdpi.com The structural characteristics of this compound make it a suitable candidate for such roles. Its seven-carbon chain provides flexibility, enabling the formation of medium-sized rings without introducing excessive ring strain. By reacting with two nucleophilic sites on a precursor molecule, this compound can serve as a "strap" to create complex macrocyclic architectures, which are of interest for their unique host-guest chemistry and potential as chiroptical materials. bham.ac.uk

Table of Compounds

| Compound Name |

|---|

| This compound |

| (2S,6S)-1,2:6,7-diepoxyheptane |

| (2S,6S)-2,6-dichloroheptane-1,7-diol |

| 2,4,6-trinitraza-1,7-dichloroheptane |

| 2,6-dinitraza-1,7-dichloroheptane |

| Diethylene glycol |

| Dichloromethane |

| Heptane-1,7-diol |

| Hydrogen chloride |

| Imidazole |

| PinoDGE |

| Pyridine |

| Sodium hydroxide |

Environmental Distribution and Persistence in Ecosystems

This compound, a member of the chlorinated alkane family, is expected to exhibit environmental distribution patterns influenced by its physicochemical properties. nih.govsolubilityofthings.com Chlorinated alkanes, particularly those with longer carbon chains, tend to partition strongly from water to soil, sediment, and suspended particles due to their high organic carbon-normalized adsorption coefficients (Koc). industrialchemicals.gov.au This suggests that this compound is likely to be found predominantly in soil and sediment. industrialchemicals.gov.au

The persistence of chlorinated alkanes in the environment is a significant concern. researchgate.net Some have been identified as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and toxicity. industrialchemicals.gov.auresearchgate.net Chlorinated alkanes with up to 20 carbon atoms have been recognized for their persistence and bioaccumulative potential, leading to their classification as toxic substances in some jurisdictions. canada.ca While specific data on the long-range transport of this compound is limited, some medium-chain chlorinated paraffins (MCCPs), a category that includes C14-17 chloroalkanes, have been shown to undergo long-range transport and are considered globally distributed pollutants. industrialchemicals.gov.au The release of chlorinated paraffins into the environment can occur at all stages of their product life cycle, from production and use to disposal. researchgate.net

Biodegradation Pathways and Microbial Dehalogenation

The biodegradation of haloalkanes, including this compound, is a critical process for their removal from the environment. researchgate.net Microbial dehalogenation, catalyzed by enzymes called dehalogenases, is a key mechanism in this process. researchgate.netwikipedia.org

Identification and Characterization of Dehalogenase Enzymes

Dehalogenases are a class of bacterial enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in halogenated compounds, converting them into their corresponding alcohols, halide ions, and protons. researchgate.netwikipedia.org These enzymes are typically monomeric, with a molecular mass of around 30-35 kDa. researchgate.net Haloalkane dehalogenases belong to the alpha/beta-hydrolase superfamily and possess a catalytic pentad of amino acid residues in their active site, which is essential for their catalytic activity. wikipedia.org

Numerous dehalogenases have been identified in various bacterial strains, and they are classified into different subfamilies based on their sequence and structural characteristics. wikipedia.orgmuni.cz For instance, DmrA and DmrB are two novel haloalkane dehalogenases identified in Mycobacterium rhodesiae strain JS60, which show activity against C2-C6 haloalkanes. nih.gov Another example is the haloalkane dehalogenase gene dhlA from Xanthobacter autotrophicus GJ10, which has been found in several Gram-negative bacteria capable of degrading 1,2-dichloroethane. researchgate.net The activity of these enzymes is influenced by factors such as temperature and pH, with optimal conditions varying between different dehalogenases. researchgate.net

Microbial Metabolism of Dihaloalkanes

The microbial metabolism of dihaloalkanes like this compound is a crucial process for their detoxification and degradation. nih.gov Several bacterial species have been identified that can utilize haloalkanes as a source of carbon and energy for growth. uni-konstanz.de For example, Acinetobacter sp. strain GJ70 can metabolize various haloalkanes, and Arthrobacter sp. strain HA1 has been shown to utilize a range of C2 to C8 1-haloalkanes. researchgate.netuni-konstanz.de

The biodegradation of this compound has been observed in some bacterial strains. After a two-week incubation period, this compound was found to support the growth of Acinetobacter sp. strain HAl, as indicated by the stoichiometric release of chloride ions. researchgate.netuni-konstanz.deasm.org The initial step in the metabolism of haloalkanes is typically the hydrolytic dehalogenation to the corresponding alcohol. researchgate.net In the case of α,ω-dihaloalkanes, this would lead to the formation of a chloroalcohol, which can be further metabolized. uni-konstanz.de

Factors Influencing Biodegradation Rates in Environmental Matrices

The rate of biodegradation of this compound in the environment is influenced by a multitude of factors. biologynotesonline.commicrobenotes.com These can be broadly categorized into environmental factors and biological factors. biologynotesonline.commicrobenotes.com

Environmental Factors:

Temperature, pH, and Moisture: Biodegradation is an enzyme-mediated process, and as such, it is sensitive to temperature, pH, and moisture levels. biologynotesonline.com Generally, a pH range of 6-8 is considered optimal for most microbial degradation processes. enviro.wiki A slightly alkaline pH has been reported to enhance the rate of biodegradation of some hydrocarbons. mdpi.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity. enviro.wiki The addition of these nutrients can often stimulate biodegradation rates. enviro.wiki

Oxygen Availability: For aerobic biodegradation, oxygen is a primary rate-limiting factor. enviro.wiki The availability of oxygen depends on the physical properties of the environmental matrix, such as soil permeability. biologynotesonline.comenviro.wiki

Contaminant Bioavailability: The extent to which a contaminant is available to microorganisms can significantly impact its degradation rate. enviro.wiki Factors such as the presence of organic matter can reduce bioavailability by causing the contaminant to partition into the organic phase. enviro.wiki

Biological Factors:

Microbial Population: The presence of a microbial community with the appropriate degradative enzymes is a prerequisite for biodegradation. microbenotes.com

Enzyme Activity: The concentration and specific activity of the dehalogenase enzymes play a direct role in the rate of degradation. biologynotesonline.com

Inducibility of Enzymes: In some cases, the presence of the contaminant or a similar compound is required to induce the synthesis of the necessary degradative enzymes. uni-konstanz.de

Bioaccumulation Potential within Trophic Levels

The bioaccumulation potential of a chemical refers to its ability to accumulate in living organisms, leading to concentrations higher than those in the surrounding environment. For chlorinated alkanes, bioaccumulation is a significant concern, particularly for those that are persistent in the environment. researchgate.netcanada.ca

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of this compound and other chlorinated alkanes is a critical aspect of their environmental risk assessment. canada.ca These compounds can have harmful effects on both aquatic and terrestrial life. canada.cauni-konstanz.de

Aquatic Ecotoxicity: Chlorinated alkanes have been shown to be toxic to aquatic organisms. researchgate.net The toxicity of these compounds can vary depending on the specific substance and the organism being tested. nih.gov For example, the toxicity of some pharmaceuticals to aquatic organisms like the cladoceran Daphnia magna, the green alga Desmodesmus subspicatus, and the macrophyte Lemna minor has been evaluated, with EC50 values (the concentration causing a 50% effect) ranging from 10 to 100 mg/L or higher for many substances. nih.gov While specific ecotoxicity data for this compound is limited, it is classified as causing skin and serious eye irritation according to GHS classifications. nih.gov

Terrestrial Ecotoxicity: Information on the specific terrestrial ecotoxicity of this compound is scarce. However, the general toxicity of chlorinated alkanes to terrestrial organisms is a concern. canada.ca The persistence of these compounds in soil can lead to long-term exposure for soil-dwelling organisms. industrialchemicals.gov.au The toxicity of α,ω-dichloroalkanes to the bacterium Arthrobacter sp. strain HA1 has been observed to be dependent on the specific compound and its concentration. uni-konstanz.de For instance, while some dichloroalkanes can be utilized for growth at low concentrations, they can become toxic at higher concentrations. uni-konstanz.de

Interactive Data Tables

Table 1: Biodegradation of Dihaloalkanes by Arthrobacter sp. strain HA1

| Compound | Concentration (mM) | Growth Support |

| This compound | 0.5 | Yes (after 2 weeks) |

| 1,8-Dichlorooctane | 0.5 | No |

| 1,9-Dichlorononane | 0.5 | No |

| Source: Adapted from Scholtz et al. (1987) uni-konstanz.de |

Table 2: Factors Influencing Biodegradation

| Factor | Influence on Biodegradation Rate |

| Environmental | |

| Temperature | Rate decreases with decreasing temperature. biologynotesonline.com |

| pH | Optimal range generally between 6 and 8. enviro.wiki |

| Moisture | Affects microbial activity and substrate availability. biologynotesonline.com |

| Nutrients (N, P) | Addition can stimulate degradation. enviro.wiki |

| Oxygen | Primary rate-limiting factor for aerobic degradation. enviro.wiki |

| Biological | |

| Microbial Population | Presence of degrading microorganisms is essential. microbenotes.com |

| Enzyme Activity | Directly influences the rate of contaminant breakdown. biologynotesonline.com |

| Bioavailability | Reduced bioavailability can limit degradation. enviro.wiki |

| Source: Compiled from multiple sources biologynotesonline.commicrobenotes.comenviro.wiki |

Advanced Environmental Risk Assessment Methodologies

The environmental risk assessment of this compound, a halogenated alkane, necessitates moving beyond traditional deterministic approaches to more sophisticated methodologies that can account for the complexities of environmental systems and the uncertainties inherent in toxicological data. Advanced methods such as Quantitative Structure-Activity Relationship (QSAR) models and Probabilistic Risk Assessment (PRA) provide a more nuanced understanding of the potential risks posed by this compound. While specific, in-depth research applying these advanced methodologies directly to this compound is not extensively documented in publicly available literature, the established frameworks for other chlorinated hydrocarbons offer a clear blueprint for its assessment.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are computational tools that predict the physicochemical properties and biological activities (including toxicity) of chemicals based on their molecular structure. nih.govgrafiati.com These models are crucial for assessing chemicals like this compound, for which extensive empirical toxicity data may be lacking. By correlating molecular descriptors—such as hydrophobicity (log K

For halogenated alkanes, QSAR models have been developed that can predict acute in vivo toxicity to aquatic organisms like fish. acs.org Research on a range of halogen-substituted alkanes, alkanols, and alkanitriles has demonstrated strong correlations between toxicity and hydrophobicity. qsardb.org For instance, a study on the toxicity of haloalkanes to the ciliate Tetrahymena pyriformis established a clear relationship between the 50% inhibitory growth concentration (log(IGC50-1)) and the octanol-water partition coefficient (log Kow). qsardb.org Such models are instrumental in filling data gaps for compounds within the same chemical class. acs.orgcncb.ac.cn

A QSAR model developed for chlorinated alkanes demonstrated a strong correlation between acute in vitro toxicity and hydrophobicity, which in turn correlated with in vivo acute toxicity to fish. acs.org This illustrates that even without direct animal testing, it is possible to predict the environmental risk of a substance like this compound by leveraging its structural similarities to other well-studied chlorinated alkanes. acs.org

Table 1: Example of QSAR Model for Haloalkanes This table illustrates a type of relationship that could be developed for assessing this compound, based on models for similar compounds.

| Model Organism | Toxicological Endpoint | Key Molecular Descriptor | QSAR Equation Example | Correlation Coefficient (r²) |

| Tetrahymena pyriformis | log(IGC50-1) | logKow | log(IGC50-1) = 0.92(logKow) - 2.58 qsardb.org | 0.993 qsardb.org |

This data is based on a study of four haloalkanes and serves as an example of the QSAR approach. qsardb.org

Probabilistic Risk Assessment (PRA)

Traditional risk assessments often rely on a single point value, or a deterministic quotient, which may not fully capture the range of possible outcomes in a real-world environment. appliedmineralogy.com Probabilistic risk assessment (PRA) enhances the evaluation by using probability distributions for all variables where uncertainty exists, such as in exposure concentrations and species sensitivity. hep.com.cnresearchgate.net This approach results in a distribution of possible risk values, providing a more comprehensive picture of the likelihood and magnitude of potential adverse effects.

For contaminants like chlorinated hydrocarbons, PRA can be applied to soil and groundwater contamination scenarios. hep.com.cnhjgcjsxb.org.cn Methodologies like Monte Carlo simulations are used to analyze the propagation of uncertainty. researchgate.netmdpi.com For example, a PRA of chlorinated hydrocarbons in soil and groundwater might incorporate distributions for factors like soil intake rates, skin surface adherence, and inhalation rates to model human health risks. hjgcjsxb.org.cn The output is a probability distribution of risk, which can indicate, for instance, the percentage of a population that might exceed an acceptable risk level. appliedmineralogy.comhjgcjsxb.org.cn

While specific PRA studies on this compound are scarce, assessments of other organochlorine pesticides and chlorinated solvents in various environmental compartments demonstrate the utility of this approach. appliedmineralogy.comhjgcjsxb.org.cnmdpi.com These studies show that even when deterministic assessments suggest a low risk, a probabilistic approach can reveal that a certain percentage of the ecosystem or population may still be at risk. mdpi.com

Table 2: Example of Parameters in a Probabilistic Risk Assessment for Contaminated Soil This table shows typical input parameters that would be considered in a PRA for a site contaminated with a substance like this compound.

| Parameter | Type of Distribution | Rationale for Distribution |

| Contaminant Concentration in Soil | Lognormal | Environmental sampling data often follows a lognormal distribution. hjgcjsxb.org.cn |

| Soil Ingestion Rate | Lognormal | Accounts for variability in human behavior (e.g., child vs. adult). hjgcjsxb.org.cn |

| Dermal Adherence Factor | Triangular | Used when minimum, maximum, and most likely values can be estimated. |

| Body Weight | Normal | Represents the distribution of body weights in the exposed population. |

| Toxicity Reference Value | Point Estimate or Distribution | Can be a single value from regulatory guidance or a distribution if uncertainty is high. |

By integrating these advanced methodologies, a more robust and scientifically defensible environmental risk assessment for this compound can be achieved. QSAR provides a means to estimate toxicity in the absence of extensive empirical data, while PRA allows for a more realistic characterization of risk in complex and variable environmental systems.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. aimspress.comwikipedia.orgarxiv.orgresearchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more tractable for larger molecules. aimspress.commdpi.com This approach allows for the calculation of various electronic properties that are crucial for predicting a molecule's reactivity.

For this compound, DFT calculations can be employed to determine its optimized geometry, bond lengths, bond angles, and the distribution of electron density. The presence of two electronegative chlorine atoms at the termini of the heptane chain significantly influences the electronic structure. These chlorine atoms create localized regions of negative electrostatic potential, while the carbon atoms directly bonded to them (C1 and C7) become more electrophilic. The electron density distribution along the carbon chain is also affected, albeit to a lesser extent.

The reactivity of this compound can be predicted by analyzing DFT-derived reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function. These parameters help in identifying the most probable sites for nucleophilic or electrophilic attack. In the case of this compound, the terminal carbon atoms are expected to be the primary sites for nucleophilic substitution reactions.

While specific DFT studies solely focused on this compound are not abundant in the literature, the principles of DFT are routinely applied to understand the electronic structure and reactivity of haloalkanes in general. aimspress.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. science.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. science.govwuxiapptec.com

The HOMO represents the ability of a molecule to donate electrons, and its energy level is related to the ionization potential. The LUMO, on the other hand, represents the ability of a molecule to accept electrons, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. aimspress.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the chlorine atoms, with some contribution from the C-C and C-H sigma bonds. The LUMO is anticipated to be an anti-bonding orbital (σ*) associated with the C-Cl bonds. This distribution implies that this compound can act as an electron donor through its chlorine atoms and as an electron acceptor at the C-Cl anti-bonding orbitals, making it susceptible to nucleophilic attack at the terminal carbons.

The HOMO-LUMO gap for α,ω-dichloroalkanes is expected to decrease slightly as the chain length increases, which would suggest a modest increase in reactivity. However, specific calculated values for this compound require dedicated computational studies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations for Solvent Interactions and Steric Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ucdavis.edudiva-portal.orgtandfonline.comarxiv.orgacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics of molecules, their interactions with solvent molecules, and steric effects that influence reactivity.

In the context of this compound, MD simulations can be used to model its behavior in various solvents. For instance, in a polar solvent like water, the simulations would show how water molecules arrange themselves around the polar C-Cl termini and the non-polar hydrocarbon chain. This solvation structure is crucial for understanding reaction kinetics in solution.

One study investigated the permeability of polyurethane block copolymers to a range of solvents, including this compound. researchgate.net The sorption of this compound into the polymer was significant, indicating substantial interaction between the molecule and the polymer matrix. researchgate.net MD simulations could be employed to visualize these interactions at the atomic level, revealing how the flexible heptane chain allows the molecule to adopt various conformations to fit within the polymer structure and how the chlorine atoms interact with polar groups in the polyurethane.

Steric effects can also be probed using MD simulations. For reactions involving the terminal chlorine atoms, the flexibility of the seven-carbon chain can influence the accessibility of these reaction sites to incoming reagents. MD simulations can quantify this accessibility by analyzing the conformational ensemble of this compound in a given environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. aimspress.com These models are built using a set of known compounds (a training set) and then used to predict the properties of new or untested compounds. aimspress.com The chemical structure is encoded by molecular descriptors, which can be derived from theoretical calculations or experimental data.

For halogenated hydrocarbons, QSAR/QSPR models have been developed to predict various properties, such as toxicity, boiling point, and water solubility. aimspress.commdpi.comtandfonline.com Descriptors used in these models often include quantum-chemical parameters like HOMO and LUMO energies, polarizability, and dipole moment, as well as constitutional and topological indices that describe the size, shape, and connectivity of the molecule. aimspress.comtandfonline.com

| Descriptor Category | Example Descriptors | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic properties related to size and composition. |

| Topological | Connectivity Indices (e.g., Chi indices) | Describes the branching and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Polarizability | Relates to electronic structure and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts environmental partitioning. |

Mechanistic Predictions for Novel Synthetic Pathways

Theoretical chemistry plays a crucial role in predicting and understanding the mechanisms of chemical reactions, which can guide the development of novel synthetic pathways. For this compound, computational methods can be used to explore different routes for its synthesis, for example, through the dichlorination of heptane or the transformation of other heptane derivatives.

The free-radical halogenation of alkanes is a well-known process that can be modeled computationally. savemyexams.compressbooks.pubmsu.edupressbooks.publibretexts.org The mechanism involves initiation, propagation, and termination steps. savemyexams.compressbooks.pub DFT calculations can be used to determine the activation energies for the hydrogen abstraction from different positions on the heptane chain by a chlorine radical. This would allow for the prediction of the regioselectivity of the reaction and the expected distribution of monochlorinated and dichlorinated products. While the synthesis of this compound specifically through this method would be challenging due to the formation of a mixture of isomers, theoretical studies can help in optimizing reaction conditions to favor the desired product.

Another potential synthetic route could involve the ring-opening of a cyclic precursor. Computational modeling could be used to investigate the feasibility of such reactions, including the thermodynamics and kinetics of different proposed pathways. Furthermore, theoretical studies can explore novel catalytic systems for the selective dichlorination of alkanes. researchgate.netrsc.org

Theoretical Modeling of Degradation Pathways

Understanding the degradation pathways of this compound is important for assessing its environmental persistence and fate. Computational modeling can provide valuable insights into the mechanisms of both biotic and abiotic degradation.

One study on the biotransformation of heavy crude oil by Bacillus firmus and Bacillus halodurans identified this compound as one of the compounds present and subject to degradation. researchgate.net Theoretical modeling could be used to investigate the enzymatic degradation of this compound by dehalogenases, which are known to cleave carbon-halogen bonds. nih.govscience.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can model the reaction mechanism within the active site of the enzyme, identifying key amino acid residues involved in the catalysis and determining the rate-limiting step.

Abiotic degradation pathways, such as hydrolysis and oxidation, can also be studied computationally. DFT calculations can be used to model the reaction of this compound with water or reactive oxygen species to determine the activation barriers and reaction rates. These theoretical predictions can help in estimating the environmental half-life of the compound under different conditions.

Advanced Analytical Methodologies for 1,7 Dichloroheptane Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For a compound like 1,7-dichloroheptane, both gas and liquid chromatography serve critical roles in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds such as this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.

This technique is exceptionally suited for identifying this compound in complex mixtures, such as in the analysis of pyrolysis liquids or for general purity screening of solvents. chromatographyonline.com The retention time from the gas chromatograph provides an initial identification point, while the mass spectrum confirms the structure through its specific fragmentation pattern. spectroscopyonline.com Purity is assessed by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing characteristic peaks that are crucial for its identification. nih.govnist.gov

Table 1: Key GC-MS Fragmentation Data for this compound

| NIST Library | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) | Source |

|---|---|---|---|---|

| Main Library | 55 | 91 | 41 | nih.gov |

| Replicate Library | 55 | 41 | 42 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components dissolved in a liquid. wikipedia.orgopenaccessjournals.com It operates by pumping a liquid sample mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). libretexts.org The separation is achieved based on the differential interactions of the analytes with the stationary phase. libretexts.org

For a relatively non-polar compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. Quantification is achieved by running standards of known concentration and comparing their peak areas to that of the unknown sample. openaccessjournals.com While not as common as GC-MS for this specific compound due to its volatility, HPLC is valuable for analyzing reaction mixtures where this compound is a component or product, especially when dealing with non-volatile starting materials or other products. rsc.orggoogle.com

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector (at low wavelength, e.g., ~210 nm) or Refractive Index (RI) Detector |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is indispensable for elucidating the precise molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com

¹H NMR: Proton NMR provides information on the different types of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the chlorinated carbons (-CH₂Cl) and the internal methylene (B1212753) protons (-CH₂-). The protons on carbons 1 and 7 are chemically equivalent, as are the pairs on carbons 2 and 6, and 3 and 5, with the protons on carbon 4 being unique. The signals for the protons adjacent to the chlorine atoms (C1 and C7) would appear furthest downfield due to the electronegativity of chlorine.

¹³C NMR: Carbon NMR provides information on the different types of carbon atoms. Due to the molecule's symmetry, this compound is expected to show four distinct signals in its ¹³C NMR spectrum, corresponding to C-1/C-7, C-2/C-6, C-3/C-5, and the central C-4. organicchemistrydata.org The carbons directly bonded to chlorine are the most deshielded and appear furthest downfield. organicchemistrydata.org

Table 3: Predicted/Reported NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | C1-H, C7-H | ~3.5 | Triplet (t) |

| ¹H | C2-H, C6-H | ~1.8 | Multiplet (m) |

| ¹H | C3-H, C5-H | ~1.4 | Multiplet (m) |

| ¹H | C4-H | ~1.3 | Multiplet (m) |

| ¹³C | C1, C7 | ~45 | N/A |

| ¹³C | C2, C6 | ~32 | N/A |

| ¹³C | C3, C5 | ~26 | N/A |

| ¹³C | C4 | ~28 | N/A |

Note: NMR data can be found in databases such as PubChem and is based on spectral prediction tools and data from analogous compounds. nih.govmolbase.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. tutorchase.combellevuecollege.edu For this compound, the IR spectrum is relatively simple, characteristic of a long-chain alkane with halogen substituents. The most prominent peaks are associated with C-H bond stretching and bending. The C-Cl stretching vibrations are also present but typically appear in the fingerprint region of the spectrum, which is more complex. masterorganicchemistry.com The NIST Chemistry WebBook contains a gas-phase IR spectrum for this compound. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 2850-3000 | Stretching | C-H (alkane) | nist.gov |

| 1450-1470 | Bending | C-H (alkane) | nist.gov |

| 600-800 | Stretching | C-Cl |